molecular formula C4H4N2O B3021889 4-Hydroxypyrimidine CAS No. 51953-18-5

4-Hydroxypyrimidine

Cat. No. B3021889
CAS RN: 51953-18-5
M. Wt: 96.09 g/mol
InChI Key: DNCYBUMDUBHIJZ-UHFFFAOYSA-N
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Patent
US09133168B2

Procedure details

5-Fluoro-2-[2-(5-fluoro-2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-6-morpholin-4-yl)-3H-pyrimidin-4-one is prepared by following the procedure described in example 1a (step 5a) using 182 mg of sodium (5-fluoro-4-morpholin-4-yl-6-oxo-1,6-dihydropyrimidin-2-yl)acetate (obtained in step 2a) and 197 mg of 5-fluoro-2-methyl-2,3-dihydro-1H-indole (reference example 1a). After silica column purification, eluent: 98/02 dichloromethane/methanol, 85 mg of 5-fluoro-2-[2-(5-fluoro-2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-6-morpholin-4-yl-3H-pyrimidin-4-one are obtained in the form of a white solid, the characteristics of which are the following:
Name
sodium (5-fluoro-4-morpholin-4-yl-6-oxo-1,6-dihydropyrimidin-2-yl)acetate
Quantity
182 mg
Type
reactant
Reaction Step One
Name
5-fluoro-2-methyl-2,3-dihydro-1H-indole
Quantity
197 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[C:7](=[O:8])[NH:6][C:5](CC([O-])=O)=[N:4][C:3]=1N1CCOCC1.[Na+].[F:20][C:21]1[C:22](=[O:46])[NH:23][C:24]([CH2:33][C:34]([N:36]2[C:44]3[C:39](=[C:40]([F:45])[CH:41]=[CH:42][CH:43]=3)[CH2:38][CH2:37]2)=[O:35])=[N:25][C:26]=1[N:27]1[CH2:32][CH2:31][O:30][CH2:29][CH2:28]1>>[N:4]1[CH:3]=[CH:2][C:7](=[O:8])[NH:6][CH:5]=1.[F:20][C:21]1[C:22](=[O:46])[NH:23][C:24]([CH2:33][C:34]([N:36]2[C:37]3[C:42](=[CH:41][C:40]([F:45])=[CH:39][CH:38]=3)[CH2:43][CH:44]2[CH3:2])=[O:35])=[N:25][C:26]=1[N:27]1[CH2:32][CH2:31][O:30][CH2:29][CH2:28]1 |f:0.1|

Inputs

Step One
Name
sodium (5-fluoro-4-morpholin-4-yl-6-oxo-1,6-dihydropyrimidin-2-yl)acetate
Quantity
182 mg
Type
reactant
Smiles
FC1=C(N=C(NC1=O)CC(=O)[O-])N1CCOCC1.[Na+]
Step Two
Name
5-fluoro-2-methyl-2,3-dihydro-1H-indole
Quantity
197 mg
Type
reactant
Smiles
FC=1C(NC(=NC1N1CCOCC1)CC(=O)N1CCC2=C(C=CC=C12)F)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After silica column purification, eluent

Outcomes

Product
Name
Type
product
Smiles
N1=CNC(C=C1)=O
Name
Type
product
Smiles
FC=1C(NC(=NC1N1CCOCC1)CC(=O)N1C(CC2=CC(=CC=C12)F)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 85 mg
YIELD: CALCULATEDPERCENTYIELD 66.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09133168B2

Procedure details

5-Fluoro-2-[2-(5-fluoro-2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-6-morpholin-4-yl)-3H-pyrimidin-4-one is prepared by following the procedure described in example 1a (step 5a) using 182 mg of sodium (5-fluoro-4-morpholin-4-yl-6-oxo-1,6-dihydropyrimidin-2-yl)acetate (obtained in step 2a) and 197 mg of 5-fluoro-2-methyl-2,3-dihydro-1H-indole (reference example 1a). After silica column purification, eluent: 98/02 dichloromethane/methanol, 85 mg of 5-fluoro-2-[2-(5-fluoro-2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-6-morpholin-4-yl-3H-pyrimidin-4-one are obtained in the form of a white solid, the characteristics of which are the following:
Name
sodium (5-fluoro-4-morpholin-4-yl-6-oxo-1,6-dihydropyrimidin-2-yl)acetate
Quantity
182 mg
Type
reactant
Reaction Step One
Name
5-fluoro-2-methyl-2,3-dihydro-1H-indole
Quantity
197 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[C:7](=[O:8])[NH:6][C:5](CC([O-])=O)=[N:4][C:3]=1N1CCOCC1.[Na+].[F:20][C:21]1[C:22](=[O:46])[NH:23][C:24]([CH2:33][C:34]([N:36]2[C:44]3[C:39](=[C:40]([F:45])[CH:41]=[CH:42][CH:43]=3)[CH2:38][CH2:37]2)=[O:35])=[N:25][C:26]=1[N:27]1[CH2:32][CH2:31][O:30][CH2:29][CH2:28]1>>[N:4]1[CH:3]=[CH:2][C:7](=[O:8])[NH:6][CH:5]=1.[F:20][C:21]1[C:22](=[O:46])[NH:23][C:24]([CH2:33][C:34]([N:36]2[C:37]3[C:42](=[CH:41][C:40]([F:45])=[CH:39][CH:38]=3)[CH2:43][CH:44]2[CH3:2])=[O:35])=[N:25][C:26]=1[N:27]1[CH2:32][CH2:31][O:30][CH2:29][CH2:28]1 |f:0.1|

Inputs

Step One
Name
sodium (5-fluoro-4-morpholin-4-yl-6-oxo-1,6-dihydropyrimidin-2-yl)acetate
Quantity
182 mg
Type
reactant
Smiles
FC1=C(N=C(NC1=O)CC(=O)[O-])N1CCOCC1.[Na+]
Step Two
Name
5-fluoro-2-methyl-2,3-dihydro-1H-indole
Quantity
197 mg
Type
reactant
Smiles
FC=1C(NC(=NC1N1CCOCC1)CC(=O)N1CCC2=C(C=CC=C12)F)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After silica column purification, eluent

Outcomes

Product
Name
Type
product
Smiles
N1=CNC(C=C1)=O
Name
Type
product
Smiles
FC=1C(NC(=NC1N1CCOCC1)CC(=O)N1C(CC2=CC(=CC=C12)F)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 85 mg
YIELD: CALCULATEDPERCENTYIELD 66.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.